Verdyl acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of verdyl acetate involves a multi-step process. One common method includes the reaction of acetic acid with perchloric-phosphoric acid to form a mixture. This mixture is then treated with acetic anhydride and dicyclopentadiene, followed by washing with sodium hydroxide, sodium sulfite, and saturated salt water . The reaction is maintained at a temperature range of 50-80°C for about 5 hours .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The use of perchloric acid-phosphoric acid as a binary compound acid catalyst optimizes reaction conditions, reduces production costs, and improves yield . The process involves vacuum fractionation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Verdyl acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as sodium hydroxide and hydrochloric acid are employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Verdyl acetate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of verdyl acetate involves its interaction with various molecular targets and pathways. In antimicrobial studies, it is believed to disrupt bacterial cell membranes, leading to cell lysis and death. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
Cyclacet: Another acetate ester with a similar structure and scent profile.
Jasmacyclene: Known for its floral and woody scent, used in the fragrance industry.
Greenyl acetate: Shares similar chemical properties and applications in perfumes.
Uniqueness: Verdyl acetate stands out due to its unique combination of stability, versatility, and distinctive woody and green scent. Its ability to blend well with other fragrance components makes it a preferred choice for perfumers .
Biological Activity
Verdyl acetate, a chemical compound with the formula , is primarily recognized for its applications in the fragrance and flavor industries. However, recent research has begun to uncover its biological activities, which may have implications for therapeutic uses and safety assessments. This article delves into the biological activity of this compound, presenting findings from various studies, potential applications, and safety considerations.
- Chemical Name : this compound
- Molecular Formula :
- CAS Number : 110655
- Common Uses : Fragrance in perfumes, colognes, and personal care products; flavoring agent in food.
1. Therapeutic Potential
This compound is noted for its potential therapeutic benefits, particularly in aromatherapy. Its scent profile is characterized by fresh, earthy, and slightly floral notes, which are believed to promote relaxation and reduce stress when inhaled or used in topical applications .
2. Safety and Toxicological Studies
Several studies have assessed the safety profile of this compound. For instance, research conducted by Givaudan indicated that high doses of this compound (20,000 ppm) led to increased organ weights and microscopic changes in male rats' kidneys and adrenal glands. However, these effects were considered adaptive responses rather than direct hazards to human health .
Table 1: Summary of Toxicological Findings
Study Reference | Dose (ppm) | Observations | |
---|---|---|---|
Givaudan Report | 20,000 | Increased kidney and adrenal weights; vacuolation in adrenal cortex | Adaptive response; not a hazard to humans |
NTP Study | Varies | No significant increase in micronucleated erythrocytes in mice | Negative for chromosome damage |
3. Metabolic Pathways
Research indicates that this compound undergoes metabolic processes that may influence its biological activity. The compound's absorption rates and distribution within biological systems are crucial for understanding its efficacy and safety .
Case Study 1: Aromatherapy Applications
A study highlighted the use of this compound in aromatherapy settings where participants reported reduced anxiety levels when exposed to its scent. This suggests potential applications in therapeutic environments such as spas or wellness centers.
Case Study 2: Safety Assessments
In a comprehensive safety assessment by the RIFM (Research Institute for Fragrance Materials), this compound was evaluated for genotoxicity and reproductive toxicity. The results indicated no significant adverse effects at tested concentrations, reinforcing its safety as a fragrance ingredient .
Research Findings
Recent findings emphasize the need for further investigation into the biological mechanisms of this compound. While initial studies suggest low toxicity and potential benefits in stress relief, more extensive research is necessary to fully understand its pharmacokinetics and long-term effects on human health.
Table 2: Research Summary on this compound
Study Focus | Findings | Implications |
---|---|---|
Aromatherapy Effects | Promotes relaxation; reduces anxiety | Potential therapeutic use |
Toxicology | Low toxicity; no genotoxic effects observed | Safe for use in consumer products |
Properties
IUPAC Name |
8-tricyclo[5.2.1.02,6]dec-3-enyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-7(13)14-12-6-8-5-11(12)10-4-2-3-9(8)10/h2-3,8-12H,4-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVQNSFGUOIKFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CC1C3C2C=CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4029270 | |
Record name | Jasmacyclen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4029270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid | |
Record name | 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, 6-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5413-60-5 | |
Record name | 4,7-Methano-3a,4,5,6,7,7a-hexahydroinden-6-yl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5413-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Jasmacyclen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005413605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Verdyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6598 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, 6-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Jasmacyclen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4029270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3a,4,5,6,7,7a-hexahydro-4,7-methanoinden-6-yl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.092 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VERDYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5232EN3X2F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.